Cas no 864436-92-0 (Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate)

Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate is a protected thiazole derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include the presence of a Boc (tert-butoxycarbonyl) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The ethyl ester moiety offers versatility for further functionalization, making it a valuable intermediate in the synthesis of heterocyclic compounds. This compound is particularly useful in medicinal chemistry for constructing thiazole-based scaffolds, which are prevalent in bioactive molecules. Its well-defined reactivity and compatibility with standard synthetic protocols ensure reliable performance in multi-step reactions.
Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate structure
864436-92-0 structure
Product Name:Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
CAS No:864436-92-0
MF:C11H16N2O4S
MW:272.320741653442
CID:94831
PubChem ID:53302148
Update Time:2025-11-02

Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
    • ETHYL 5-(TERT-BUTOXYCARBONYLAMINO)THIAZOLE-4-CARBOXYLATE
    • ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
    • Ethyl 5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylate (ACI)
    • DTXSID60693336
    • 864436-92-0
    • Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
    • ethyl 5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate
    • J-521071
    • XXOYQRFHEAPJOS-UHFFFAOYSA-N
    • DA-16839
    • AKOS015901656
    • CS-0019146
    • 5-[[(TERT-BUTOXY)CARBONYL]AMINO]-4-THIAZOLECARBOXYLIC ACID ETHYL ESTER
    • Ethyl5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
    • SCHEMBL1249530
    • Inchi: 1S/C11H16N2O4S/c1-5-16-9(14)7-8(18-6-12-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,15)
    • InChI Key: XXOYQRFHEAPJOS-UHFFFAOYSA-N
    • SMILES: O=C(NC1=C(C(OCC)=O)N=CS1)OC(C)(C)C

Computed Properties

  • Exact Mass: 272.083
  • Monoisotopic Mass: 272.083
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 106A^2
  • XLogP3: 3

Experimental Properties

  • Density: 1.263
  • Boiling Point: 347.441 °C at 760 mmHg
  • Flash Point: 163.927 °C

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Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
Reference
Synthesis and biological evaluation of thiabendazole derivatives as anti-angiogenesis and vascular disrupting agents
Zhang, Chao; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 3774-3780

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Dichloromethane ,  Water
2.1 Reagents: Acetic anhydride ;  0 °C
3.1 Reagents: Lawesson's reagent Solvents: Toluene ;  reflux
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
Reference
Synthesis and biological evaluation of thiabendazole derivatives as anti-angiogenesis and vascular disrupting agents
Zhang, Chao; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 3774-3780

Production Method 3

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
1.2 Solvents: tert-Butanol ;  reflux
Reference
Identification of potent type I MetAP inhibitors by simple bioisosteric replacement. Part 1: Synthesis and preliminary SAR studies of thiazole-4-carboxylic acid thiazol-2-ylamide derivatives
Cui, Yong-Mei; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(16), 3732-3736

Production Method 4

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: Toluene ;  reflux
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
Reference
Synthesis and biological evaluation of thiabendazole derivatives as anti-angiogenesis and vascular disrupting agents
Zhang, Chao; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 3774-3780

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  0 °C
2.1 Reagents: Lawesson's reagent Solvents: Toluene ;  reflux
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
Reference
Synthesis and biological evaluation of thiabendazole derivatives as anti-angiogenesis and vascular disrupting agents
Zhang, Chao; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 3774-3780

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Phosphoric acid Solvents: Water
2.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Dichloromethane ,  Water
3.1 Reagents: Acetic anhydride ;  0 °C
4.1 Reagents: Lawesson's reagent Solvents: Toluene ;  reflux
5.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
Reference
Synthesis and biological evaluation of thiabendazole derivatives as anti-angiogenesis and vascular disrupting agents
Zhang, Chao; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 3774-3780

Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate Raw materials

Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate Preparation Products

Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:864436-92-0)Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
Order Number:A10304
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:39
Price ($):490.0
Email:sales@amadischem.com

Additional information on Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate

Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate (CAS No. 864436-92-0): A Versatile Building Block in Organic Synthesis

In the realm of organic chemistry, Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate (CAS No. 864436-92-0) has emerged as a valuable thiazole derivative with diverse applications in pharmaceutical research and material science. This compound, characterized by its unique Boc-protected amino group and ester functionality, serves as a crucial intermediate in the synthesis of complex molecules.

The growing interest in heterocyclic compounds like Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate stems from their remarkable biological activities and structural versatility. Recent studies highlight the importance of thiazole-containing compounds in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, making this compound particularly relevant to current medicinal chemistry research.

From a structural perspective, Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate combines several functional groups that enable diverse chemical transformations. The Boc protecting group offers excellent stability under various reaction conditions while allowing for selective deprotection when needed. Meanwhile, the ethyl ester moiety provides opportunities for further derivatization through hydrolysis or transesterification reactions.

In pharmaceutical applications, this compound serves as a key precursor for small molecule drug candidates. Researchers particularly value its utility in constructing thiazole-based scaffolds that mimic natural product structures. The compound's CAS number 864436-92-0 has seen increased visibility in patent literature, indicating its growing importance in intellectual property related to medicinal chemistry and drug development pipelines.

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate typically involves multi-step procedures starting from readily available thiazole precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's focus on sustainable manufacturing processes. These synthetic considerations make the compound particularly interesting to researchers working on process chemistry optimization.

Analytical characterization of Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The compound's well-defined spectral properties make it particularly valuable as a reference standard in analytical method development for related thiazole derivatives.

Beyond pharmaceutical applications, Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate finds use in material science as a building block for functional materials. Its molecular structure contributes to the development of organic electronic materials and coordination complexes, particularly in systems requiring nitrogen-rich heterocycles with tunable electronic properties.

The commercial availability of Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate (CAS 864436-92-0) has expanded significantly in recent years, reflecting growing demand from both academic and industrial research sectors. Suppliers typically offer the compound with varying purity grades, from research-grade to GMP-standard materials, catering to different application needs.

Storage and handling recommendations for Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate emphasize protection from moisture and extreme temperatures to maintain stability. Proper storage conditions help preserve the integrity of both the Boc protecting group and ester functionality, ensuring consistent performance in synthetic applications.

Recent scientific literature highlights innovative applications of Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate in combinatorial chemistry and parallel synthesis platforms. Its structural features make it particularly suitable for diversity-oriented synthesis approaches that are gaining traction in modern drug discovery programs.

From a regulatory perspective, Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate is generally classified as a research chemical rather than a regulated substance, though users should always consult current regulations in their specific jurisdictions. The compound's status as a specialty chemical rather than a bulk commodity contributes to its positioning in the fine chemicals market.

Quality control protocols for Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate typically focus on chromatographic purity assessment and structural confirmation through spectroscopic methods. These quality parameters are particularly important when the compound is used as an intermediate in GMP-compliant synthesis of active pharmaceutical ingredients.

The price trends for Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate (CAS 864436-92-0) reflect its status as a specialty intermediate rather than a commodity chemical. Market intelligence suggests steady demand growth, particularly from contract research organizations and academic laboratories engaged in heterocyclic chemistry research.

Looking forward, the scientific community anticipates continued interest in Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate as researchers explore new applications in bioconjugation chemistry and targeted drug delivery systems. The compound's unique combination of functional groups positions it well for these emerging applications in chemical biology and therapeutic development.

For researchers considering Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate for their projects, several commercial suppliers provide detailed technical data sheets and certificates of analysis. These documents typically include essential information about the compound's physicochemical properties, spectral data, and recommended storage conditions.

In conclusion, Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate (CAS No. 864436-92-0) represents a versatile and valuable heterocyclic building block with wide-ranging applications in modern chemical research. Its unique structural features and synthetic utility ensure its continued importance in both academic and industrial settings, particularly in fields related to medicinal chemistry and functional materials development.

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Amadis Chemical Company Limited
(CAS:864436-92-0)Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
A10304
Purity:99%
Quantity:1g
Price ($):490.0
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